Cas no 91970-62-6 (4-Hydroxybutyric Acid Benzyl Ester)

4-Hydroxybutyric Acid Benzyl Ester structure
91970-62-6 structure
Product Name:4-Hydroxybutyric Acid Benzyl Ester
CAS番号:91970-62-6
MF:C11H14O3
メガワット:194.227063655853
MDL:MFCD27932875
CID:761680
Update Time:2024-10-26

4-Hydroxybutyric Acid Benzyl Ester 化学的及び物理的性質

名前と識別子

    • Butanoic acid, 4-hydroxy-, phenylmethyl ester
    • 4-Hydroxybutyric Acid Benzyl Ester
    • benzyl 4-hydroxybutanoate
    • benzyl 4-hydroxybutyrate
    • CRXCATWWXVJNJF-UHFFFAOYSA-N
    • 4-Hydroxy-butyric acid benzyl ester
    • 4-hydroxybutanoic acid phenylmethyl ester
    • Butyric acid, 4-hydroxy-, benzyl ester (7CI)
    • Phenylmethyl 4-hydroxybutanoate (ACI)
    • 3-(Benzyloxycarbonyl)-1-propanol
    • MDL: MFCD27932875
    • インチ: 1S/C11H14O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2
    • InChIKey: CRXCATWWXVJNJF-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCCO)OCC1C=CC=CC=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 6
  • 複雑さ: 162
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 46.5

4-Hydroxybutyric Acid Benzyl Ester 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H830850-250mg
4-Hydroxybutyric Acid Benzyl Ester
91970-62-6
250mg
$ 178.00 2023-09-07
TRC
H830850-2.5g
4-Hydroxybutyric Acid Benzyl Ester
91970-62-6
2.5g
$ 1384.00 2023-09-07
abcr
AB510929-250 mg
Benzyl 4-hydroxybutanoate
91970-62-6
250MG
€526.10 2023-04-18
abcr
AB510929-1 g
Benzyl 4-hydroxybutanoate
91970-62-6
1g
€1,232.70 2023-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H915188-100mg
4-Hydroxybenzyl butyrate
91970-62-6 97%
100mg
¥1,517.40 2022-01-10
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01445-5g
butanoic acid, 4-hydroxy-, phenylmethyl ester
91970-62-6 95%
5g
$1560 2023-09-07
eNovation Chemicals LLC
Y1101042-1g
benzyl 4-hydroxybutanoate
91970-62-6 95%
1g
$680 2024-06-05
eNovation Chemicals LLC
Y1101042-5g
benzyl 4-hydroxybutanoate
91970-62-6 95%
5g
$2000 2024-06-05
eNovation Chemicals LLC
D769870-1g
Butanoic acid, 4-hydroxy-, phenylmethyl ester
91970-62-6 97%
1g
$135 2024-06-07
eNovation Chemicals LLC
D769870-5g
Butanoic acid, 4-hydroxy-, phenylmethyl ester
91970-62-6 97%
5g
$310 2024-06-07

4-Hydroxybutyric Acid Benzyl Ester 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  -18 °C; 1 h, -18 °C; -18 °C → rt; 5.5 h, rt; rt → 0 °C
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Watanabe, Satoshi; Watanabe, Sho; Aoki, Naoto; Usuki, Toyonobu, Synthetic Communications, 2013, 43(10), 1397-1403

合成方法 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Water
1.2 Reagents: Tetrabutylammonium iodide Solvents: Acetone
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Vallat, Olivier, 2004, , ,

合成方法 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Tetrabutylammonium bromide Solvents: Acetone
リファレンス
Design and synthesis of P2-P1'-linked macrocyclic human renin inhibitors
Weber, Ann E.; Halgren, Thomas A.; Doyle, John J.; Lynch, Robert J.; Siegl, Peter K. S.; et al, Journal of Medicinal Chemistry, 1991, 34(9), 2692-701

合成方法 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 70 °C; 12 h, 70 °C
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ;  6 h, reflux; overnight, rt
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合成方法 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 100 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Acetone ;  3 h, reflux
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Prodrugs of gamma-hydroxybutyric acid, compositions and uses thereof
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合成方法 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 100 °C
1.2 Solvents: Acetone ;  overnight, 60 °C
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Cyclic peptide-n-acetylgalactosamine conjugates for drug delivery to liver cells
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合成方法 7

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol ;  2 h, 70 °C
1.2 Solvents: Dimethylformamide ;  16 h, 25 °C
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Preparation of prodrugs of neuroactive steroids brexanolone, ganaxolone, and zuranolone
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合成方法 8

はんのうじょうけん
リファレンス
Renin inhibitory peptides. Incorporation of polar, hydrophilic end groups into an active renin inhibitory peptide template and their evaluation in a human renin-infused rat model and in conscious sodium-depleted monkeys
Thaisrivongs, Suvit; Pals, Donald T.; DuCharme, Donald W.; Turner, Steve R.; DeGraaf, Garry L.; et al, Journal of Medicinal Chemistry, 1991, 34(2), 633-42

合成方法 9

はんのうじょうけん
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  12 h, 60 °C
リファレンス
Synthesis of modified amine lipids for lipid nanoparticle compositions that deliver nucleic acid cargo
, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  1 h, 5 - 10 °C; 6 h, 25 - 30 °C; 30 °C → 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water
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Compounds and compositions comprising sunitinib, brinzolamide, or dorzolamide prodrugs for ocular delivery, to treat glaucoma
, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  24 h, 70 °C
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  24 h, reflux
リファレンス
Syntheses of glycoclusters containing a phosphocholine residue related to a glycosphingolipid from the earthworm Pheretima hilgendorfi
Hada, Noriyasu; Shida, Yukihiko; Negishi, Natsuko; Schweizer, Frank; Takeda, Tadahiro, Chemical & Pharmaceutical Bulletin, 2009, 57(10), 1081-1088

合成方法 12

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 70 °C; 12 h, 70 °C
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ;  6 h, reflux; overnight, reflux → rt; 6 h, reflux
リファレンス
Aminopeptidase A inhibitors and pharmaceutical compositions comprising the same
, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt; 5 - 6 h, > 30 °C
1.2 Solvents: Dimethyl sulfoxide ;  > 30 °C; 3 h, rt; rt → 15 °C
1.3 Reagents: Water
リファレンス
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合成方法 14

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 70 °C
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  overnight, reflux
リファレンス
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Agramunt, Jordi ; Ginesi, Rebecca; Pedroso, Enrique ; Grandas, Anna, Journal of Organic Chemistry, 2020, 85(10), 6593-6604

合成方法 15

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Water ;  24 h, 70 °C
1.3 Reagents: Tetrabutylammonium bromide Solvents: Acetone ,  Toluene ;  24 h, 60 °C
リファレンス
A new template of Mitsunobu acylate cleavable in non-alkaline conditions
Sakakibara, Yoshimichi; Sai, Yusuke; Uraki, Yasumitsu; Ubukata, Makoto; Shigetomi, Kengo, Heterocycles, 2022, 104(1), 140-158

合成方法 16

はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; 5.5 h, rt; rt → 0 °C
1.2 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
リファレンス
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Olatunji, Feyisola P.; Kesic, Brittany N.; Choy, Cindy J.; Berkman, Clifford E., Bioorganic & Medicinal Chemistry Letters, 2019, 29(18), 2571-2574

合成方法 17

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol ;  7 h, rt → 90 °C
リファレンス
Aminoquinazoline derivatives as HER-2 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases
, China, , ,

合成方法 18

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  rt; rt → 65 °C; overnight, 65 °C
1.2 Solvents: Water
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Di-(benzimidazole)-1, 2, 3-triazole derivative and preparation therefor and use thereof
, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  rt; rt → 65 °C; overnight, 65 °C; 65 °C → rt
1.2 Reagents: Water ;  rt
リファレンス
Di-(benzimidazole)-1,2,3-triazole derivatives and preparation and application thereof in inflammatory dermatoses
, China, , ,

合成方法 20

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  4 d, rt
リファレンス
Haptens for preparing antibodies for the detection of EPN by enzyme-linked immunosorbent assays
, Korea, , ,

4-Hydroxybutyric Acid Benzyl Ester Raw materials

4-Hydroxybutyric Acid Benzyl Ester Preparation Products

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